molecular formula C13H10ClNO3 B6387179 MFCD18316948 CAS No. 1261930-30-6

MFCD18316948

Cat. No.: B6387179
CAS No.: 1261930-30-6
M. Wt: 263.67 g/mol
InChI Key: WPJTVSPFHUBUGW-UHFFFAOYSA-N
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Description

MFCD18316948 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. These compounds typically belong to heterocyclic, boronic acid, or aromatic carboxylic acid classes, featuring halogen substituents (e.g., chlorine, bromine) that influence reactivity and bioavailability. Such compounds are often investigated for pharmaceutical or materials science applications due to their tunable electronic properties and functional group diversity.

Properties

IUPAC Name

2-chloro-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJTVSPFHUBUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687123
Record name 2-Chloro-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-30-6
Record name 2-Chloro-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316948 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for extended periods.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques that ensure high yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to produce the compound in bulk . These methods are optimized to maintain the compound’s stability and reactivity, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18316948 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reactivity and product formation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

MFCD18316948 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, the compound is studied for its potential role in cellular signaling pathways and its effects on biological systems. In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of diseases that involve oxidative stress and inflammation. Industrially, the compound is used in the production of advanced materials and as a component in various manufacturing processes .

Mechanism of Action

The mechanism of action of MFCD18316948 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and proteins involved in critical biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and signaling pathways . These interactions are crucial for understanding the compound’s therapeutic potential and its role in various biological systems.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound (MDL) Molecular Formula Molecular Weight Solubility (mg/ml) Log Po/w TPSA (Ų) Bioavailability Score
MFCD11044885 C6H3Cl2N3 188.01 0.24 2.15 (XLOGP3) 40.46 0.55
MFCD13195646 C6H5BBrClO2 235.27 N/A 0.61 (SILICOS-IT) 48.98 0.55
MFCD00003330 C7H5BrO2 201.02 0.687 -2.63 (SILICOS-IT) 40.46 0.55

Key Observations :

  • Structural Diversity :
    • MFCD11044885 : A chlorinated pyrrolotriazine derivative with two chlorine atoms and a nitrogen-rich heterocycle, favoring interactions with biological targets .
    • MFCD13195646 : A boronic acid-containing compound with bromine and chlorine substituents, likely used in Suzuki-Miyaura coupling reactions .
    • MFCD00003330 : A brominated benzoic acid derivative, exhibiting higher solubility due to its carboxylic acid group .
  • Log P Trends : MFCD11044885 has a higher lipophilicity (Log P = 2.15), suggesting better membrane permeability, whereas MFCD00003330’s negative Log P (-2.63) indicates strong hydrophilicity .

Table 2: Bioactivity and Hazard Comparison

Compound (MDL) Bioactivity (IC50) PAINS Alerts Hazard Statements
MFCD11044885 Not reported 0 H315 (Skin irritation)
MFCD13195646 Not reported 0 H302 (Harmful if swallowed)
MFCD00003330 Not reported 0 H302 (Harmful if swallowed)

Key Observations :

  • Safety: All compounds exhibit moderate hazards, primarily related to skin/eye irritation or oral toxicity.
  • Drug-Likeness : All analogs have a bioavailability score of 0.55, indicating suboptimal drug-like properties per the Rule of Five .

Research Implications and Limitations

While direct data on MFCD18316948 remains unavailable, its analogs demonstrate:

Structural Versatility : Halogenation and heterocyclic cores enhance binding specificity in drug design .

Synthetic Challenges : Transition-metal-dependent routes may limit scalability compared to green methods .

Safety Considerations : Consistent H302/H315 warnings necessitate rigorous handling protocols .

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